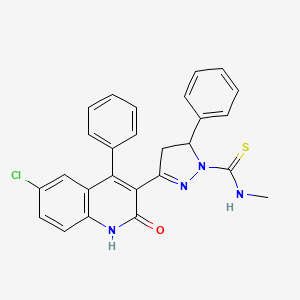
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, a pyrazole ring, and a carbothioamide group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Carbothioamide Group: The final step involves the reaction of the intermediate compound with a thioamide reagent under mild conditions to form the desired carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of quinone and pyrazole oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinoline and pyrazole rings, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone and pyrazole oxide derivatives.
Reduction: Alcohol derivatives of the quinoline and pyrazole rings.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be explored for its effects on various biological pathways, including those involved in inflammation, cancer, and infectious diseases.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and pyrazole rings may facilitate binding to active sites, while the carbothioamide group could form covalent bonds with target molecules, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.
3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioate: Similar structure but with a carbothioate group.
Uniqueness
The presence of the carbothioamide group in 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique for specific applications.
Properties
Molecular Formula |
C26H21ClN4OS |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-methyl-3-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C26H21ClN4OS/c1-28-26(33)31-22(16-8-4-2-5-9-16)15-21(30-31)24-23(17-10-6-3-7-11-17)19-14-18(27)12-13-20(19)29-25(24)32/h2-14,22H,15H2,1H3,(H,28,33)(H,29,32) |
InChI Key |
SJESTDSBHNANEG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















